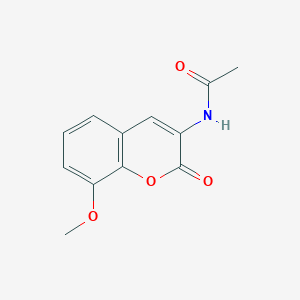

N-(8-methoxy-2-oxochromen-3-yl)acetamide

Description

Evolution and Significance of Coumarin (B35378) Derivatives in Contemporary Medicinal Chemistry

Coumarins, chemically defined as 1,2-benzopyrones, are a class of natural products that have garnered substantial interest in medicinal chemistry. researchgate.net First synthesized in a laboratory in 1868, coumarins serve as crucial precursors in various synthetic procedures within the pharmaceutical industry. orientjchem.org Their core structure, a fusion of a benzene and a pyrone ring, is considered a "privileged scaffold" in drug design due to its ability to engage in non-covalent interactions with numerous enzymes and receptors in biological systems. researchgate.netfrontiersin.org

The significance of coumarin derivatives is underscored by their diverse and potent pharmacological activities. Researchers have extensively documented their potential as:

Anticancer agents researchgate.net

Anticoagulants (e.g., Warfarin) frontiersin.org

Anti-inflammatory agents researchgate.netnih.gov

Antioxidants researchgate.netnih.gov

Antimicrobial and antifungal agents orientjchem.orgnih.gov

Antiviral, including anti-HIV, agents orientjchem.orgfrontiersin.org

Antitubercular agents orientjchem.org

Neuroprotective agents, with some derivatives showing promise as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) for potential use in neurodegenerative diseases. frontiersin.org

This wide spectrum of biological activity has driven continuous research into the synthesis and development of novel coumarin analogues to create more effective and targeted therapeutic agents. orientjchem.org The versatility of the coumarin nucleus allows for extensive decoration with various functional groups, enabling chemists to fine-tune its pharmacological profile. frontiersin.org

Table 1: Selected Pharmacological Activities of Coumarin Derivatives

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | researchgate.net |

| Anticoagulant | 4-hydroxycoumarins are known Vitamin K antagonists. | orientjchem.org |

| Anti-inflammatory | Modulates inflammatory pathways. | nih.gov |

| Antimicrobial | Active against various bacteria and fungi. | orientjchem.org |

| Neuroprotective | Inhibition of key enzymes in neurodegenerative diseases. | frontiersin.org |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. | researchgate.net |

Contextualizing N-(8-methoxy-2-oxochromen-3-yl)acetamide within the Realm of Biologically Active Chromenes

The specific compound, this compound, belongs to the family of 8-substituted coumarins. The presence of a methoxy (B1213986) group at the 8-position of the chromene ring is a notable feature in several biologically active molecules. Research on the 8-methoxy-chromen-2-one scaffold has revealed significant therapeutic potential. For instance, a study demonstrated that 8-methoxy-chromen-2-one isolated from the medicinal plant Ruta graveolens can alleviate collagen-induced arthritis in animal models by down-regulating pro-inflammatory cytokines and NF-κB. nih.gov

Furthermore, synthetic derivatives incorporating the 8-methoxycoumarin (B1348513) core have been explored for various applications. One line of research involved synthesizing novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as potential antitumor agents for hepatocellular carcinoma. frontiersin.org In these studies, compounds were designed to act as dual inhibitors of VEGFR2 kinase and cytochrome P450, with one analogue demonstrating more potent cytotoxic effects against Hep-G2 liver cancer cells than the standard drug staurosporine (B1682477). frontiersin.org

Another related investigation focused on synthesizing novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amides. researchgate.net This work highlights the utility of the 3-position of the 8-methoxycoumarin ring as a key site for chemical modification to generate compounds with potential antimicrobial, antifungal, and antimalarial activities. researchgate.net These examples collectively position the 8-methoxy-2-oxochromen-3-yl core of this compound as a promising foundation for developing biologically active agents.

Overview of Research Trajectories for Acetamide-Functionalized Chromene Analogues

The functionalization of chromene scaffolds with acetamide (B32628) moieties represents a strategic approach in medicinal chemistry to enhance or introduce new biological activities. The acetamide group, with its capacity for hydrogen bonding and its influence on molecular polarity and lipophilicity, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Research into acetamide-functionalized chromenes has followed several promising trajectories:

Antimicrobial Agents: A study on newly designed 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamide derivatives revealed that these compounds exhibit potent antimicrobial activity against human pathogens. researchgate.net Some of the synthesized analogues showed potency comparable or superior to standard drugs like Ciprofloxacin and Griseofulvin. researchgate.net

Antioxidant and Anti-inflammatory Activity: The synthesis of various coumarin derivatives, including those with amide functionalities, has been pursued to develop new antioxidant and anti-inflammatory agents. nih.gov The acetamide group can contribute to the molecule's ability to interact with biological targets involved in inflammation and oxidative stress.

Anticancer Activity: The acetamide linkage is frequently used to connect the coumarin scaffold to other pharmacophores. For example, 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide has been shown to possess antimicrobial and antioxidant properties, which are often relevant in cancer research. nih.gov

Cholinesterase Inhibition: While not specific to chromenes, research on other scaffolds like naphthyl-functionalized acetamides has shown promise in developing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.gov This suggests a potential, yet to be fully explored, trajectory for chromene-acetamide derivatives in neurodegenerative disease research.

Table 2: Research Focus on Acetamide-Functionalized Heterocycles

| Compound Class | Biological Target/Activity | Research Outcome | Reference |

|---|---|---|---|

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides | Bacteria and Fungi | Potent antimicrobial activity, some exceeding standard drugs. | researchgate.net |

| 2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide derivatives | Microbes and Oxidative Stress | Demonstrated antimicrobial and antioxidant activity. | nih.gov |

| Naphthyl-functionalized acetamides | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Selective and potent BChE inhibitors for potential Alzheimer's therapy. | nih.gov |

| Flavonoid acetamide derivatives | Bioavailability and Antioxidant Properties | Modification with acetamide groups regulates biological applications. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(8-methoxy-2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)13-9-6-8-4-3-5-10(16-2)11(8)17-12(9)15/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXIFNUZFSEBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 8 Methoxy 2 Oxochromen 3 Yl Acetamide and Analogues

Strategies for the Stereoselective Construction of the 8-Methoxy-2-oxochromen-3-yl Moiety

The construction of the 8-methoxy-2-oxochromen-3-yl moiety is primarily focused on the regioselective formation of the coumarin (B35378) core, as the target molecule itself is achiral. Key strategies involve the careful selection of precursors to ensure the correct placement of the methoxy (B1213986) group and the subsequent introduction of the nitrogen functionality at the C-3 position.

The foundational step in synthesizing the target compound is the formation of the 8-methoxy-2-oxochromene (8-methoxycoumarin) ring system. This is typically achieved through condensation reactions involving a substituted salicylaldehyde or phenol (B47542).

A primary precursor for this synthesis is 2-hydroxy-3-methoxybenzaldehyde. The condensation of this aldehyde with an active methylene (B1212753) compound, such as diethyl malonate or N-acetyl glycine, leads to the formation of the coumarin ring. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine yields ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate nih.govmdpi.com. This Knoevenagel-type condensation is a cornerstone in coumarin synthesis nih.govresearchgate.net.

Another direct approach involves the reaction of a substituted salicylaldehyde with N-acetyl glycine. This method can directly yield the N-acetylated amino coumarin, providing the complete N-(2-oxochromen-3-yl)acetamide structure in a single cyclization step. A proposed mechanism involves an initial coupling between the phenolic hydroxyl group and N-acetyl glycine, followed by an intramolecular nucleophilic condensation and subsequent dehydration to form the chromene ring ajrconline.org.

| Precursor 1 | Precursor 2 | Catalyst | Product | Reference |

| 2-Hydroxy-3-methoxybenzaldehyde | Diethyl malonate | Piperidine | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | nih.govmdpi.com |

| 2-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | Piperidine | 3-acetyl-8-methoxy-2H-chromen-2-one | researchgate.net |

| Salicylaldehydes | N-acetyl glycine | Base | Coumarin acetamide (B32628) derivatives | ajrconline.org |

The acetamide group at the C-3 position can be introduced either during the ring formation or by modification of a pre-formed coumarin.

As mentioned, a direct synthesis can be achieved by using N-acetyl glycine as the active methylene component in the condensation with 2-hydroxy-3-methoxybenzaldehyde ajrconline.org. This method constructs the chromene core and the acetamide side chain simultaneously.

Alternatively, a two-step approach is common. This involves first synthesizing 3-amino-8-methoxycoumarin. The amino group can then be acylated to form the desired acetamide. 3-Aminocoumarin itself is a versatile building block in the synthesis of various derivatives sigmaaldrich.com. The acylation is typically performed using standard reagents such as acetic anhydride or acetyl chloride in the presence of a suitable base. A related method involves the conversion of an ester, such as ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, into the corresponding carboxamide (8-methoxycoumarin-3-carboxamide) by reacting it with an ammonia source like ammonium acetate under fusion conditions mdpi.com. While this yields a primary amide, the principle demonstrates the manipulation of a C-3 carboxylate precursor to introduce nitrogen functionality.

Advanced Synthetic Routes for N-(8-methoxy-2-oxochromen-3-yl)acetamide and Closely Related Derivatives

Advanced synthetic strategies focus on improving efficiency, yield, and the ability to generate complex molecular architectures based on the core scaffold.

The this compound scaffold can serve as a starting point or an intermediate in the synthesis of more complex molecules. Multi-step sequences allow for the introduction of diverse functionalities. For example, a related intermediate, 3-acetyl-8-methoxy-2H-chromen-2-one, is synthesized and then elaborated into more complex heterocyclic systems. This intermediate can undergo α-bromination followed by cyclization with thiourea to produce a 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one scaffold. This thiazole (B1198619) derivative is then further acylated to yield a variety of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives, demonstrating a multi-step route to complex analogues researchgate.net. Such strategies highlight the utility of the 8-methoxycoumarin (B1348513) core in building diverse chemical libraries.

Catalysis is central to the efficient synthesis of the chromene core. Piperidine, a secondary amine, is a widely used and effective organocatalyst for the Knoevenagel condensation reaction that typically forms the coumarin ring mdpi.com. The reaction between 2-hydroxy-3-methoxybenzaldehyde and active methylene compounds like diethyl malonate or ethyl acetoacetate is frequently catalyzed by piperidine nih.govmdpi.comresearchgate.net.

The mechanism of piperidine catalysis in the Knoevenagel condensation involves several steps. The piperidine first reacts with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde. Simultaneously, piperidine can act as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. The enolate then attacks the iminium ion, leading to a C-C bond formation. Subsequent intramolecular cyclization (lactonization) and elimination of the piperidine catalyst and water afford the final coumarin product researchgate.netresearchgate.net. This catalytic approach is valued for its operational simplicity and effectiveness under mild conditions.

| Reaction | Catalyst | Substrates | Key Features | Reference |

| Knoevenagel Condensation | Piperidine | 2-Hydroxy-3-methoxybenzaldehyde, Diethyl malonate | Forms the coumarin core for the target moiety | nih.govmdpi.com |

| Knoevenagel Condensation | Piperidine | 2-Hydroxy-3-methoxybenzaldehyde, Ethyl acetoacetate | Yields 3-acetyl-8-methoxycoumarin intermediate | researchgate.net |

| Coumarinic Chalcone Synthesis | Piperidine | 3-acetyl-4-hydroxy coumarin, Aryl aldehydes | Derivatization of a coumarin scaffold | mdpi.com |

Exploration of Chemical Reactivity and Derivatization Opportunities of the Chromene-Acetamide Scaffold

The this compound scaffold possesses several reactive sites, allowing for a wide range of chemical transformations to produce novel derivatives. The reactivity can be targeted at the benzene ring, the pyrone ring, or the acetamide side chain.

The coumarin nucleus is generally susceptible to electrophilic substitution on the benzene ring, with the positions being directed by the existing methoxy and lactone-ether oxygen groups. The C4 position of the pyrone ring, being part of an α,β-unsaturated system, is susceptible to nucleophilic attack, such as in Michael additions nih.gov.

More advanced derivatization strategies have been developed for coumarins. For example, copper-catalyzed dearomative borylation of the coumarin double bond can introduce a boron-containing functional group, creating a versatile intermediate for further cross-coupling reactions nih.gov.

The reactivity of 3-acyl coumarins, which are structurally related to the target molecule, has been extensively explored. These compounds can undergo reactions with various nucleophiles to construct new fused heterocyclic systems. For example, 3-acetylcoumarin can react with glyoxalic acid to form a butenoic acid derivative, which can then be cyclized with nitrogen and carbon nucleophiles to produce a variety of new heterocyclic compounds nih.gov. The 3-acetamido group itself can also be a site for further chemical modification, although it is generally less reactive than a primary amine. The reactivity of the coumarin core remains the primary avenue for derivatization, enabling the synthesis of diverse and complex molecular architectures nih.gov.

Functional Group Interconversions (e.g., hydrolysis, oxidation, substitution reactions)

The acetamide group at the 3-position of the 8-methoxycoumarin ring is a key site for chemical modification. Various reactions can be employed to alter this functional group, thereby providing pathways to a diverse array of derivatives.

One of the fundamental functional group interconversions is the hydrolysis of the acetamide to yield the corresponding primary amine. For instance, 3-acetamidocoumarin can be hydrolyzed to 3-aminocoumarin using 50% hydrochloric acid in ethanol at elevated temperatures. nih.gov This reaction provides a versatile intermediate, 3-amino-8-methoxy-2H-chromen-2-one, which can be further functionalized.

While direct oxidation of the acetamide group on the coumarin ring is not extensively reported, related transformations on precursors highlight the reactivity of the C3-substituent. For example, the methyl group of a 3-acetylcoumarin, a precursor to the target acetamide, can undergo electrophilic substitution reactions . Studies on 3-bromoacetylcoumarins have shown that the active methylene group is susceptible to reactions such as nitration and further bromination. This reactivity suggests that the acetyl moiety can be a handle for introducing other functional groups.

A significant transformation for creating analogues involves the conversion of the acetyl group of a precursor, 3-acetyl-8-methoxy-2H-chromen-2-one, into a more reactive intermediate. This can be achieved through α-bromination using copper(II) bromide to yield 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one. semanticscholar.orgresearchgate.net This bromoacetyl derivative is a versatile precursor for various substitution and cyclization reactions.

Preparation of Substituted Analogues and Conjugates for Pharmacological Probes

The synthesis of substituted analogues and conjugates of this compound is pivotal for the development of targeted pharmacological probes. These modifications can enhance biological activity, improve selectivity, or introduce reporter groups for imaging and assays.

A prominent strategy for synthesizing diverse analogues involves the transformation of the 3-acetyl group of 3-acetyl-8-methoxy-2H-chromen-2-one. This precursor can be converted into a 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one scaffold through α-bromination followed by cyclization with thiourea. semanticscholar.orgresearchgate.net The resulting amino group on the thiazole ring can then be acylated with various acid chlorides to produce a library of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives. semanticscholar.orgresearchgate.net This methodology allows for the systematic variation of the substituent on the amide, enabling the exploration of structure-activity relationships.

Another approach to generating analogues involves the direct reaction of a C3-carboxycoumarin derivative with an amine. For example, ethyl 2-oxo-2H-chromene-3-carboxylate can be refluxed with amines, such as 2-(4-methoxyphenyl)ethan-1-amine, in ethanol to yield the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide. mdpi.com This method provides a straightforward route to a variety of amide analogues with different substituents on the nitrogen atom.

The following table summarizes the synthesis of various analogues and conjugates based on the 8-methoxycoumarin scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Acetyl-8-methoxy-2H-chromen-2-one | 1. CuBr2, CHCl3/EtOAc, reflux 2. Thiourea, Ethanol, reflux 3. Various Acid Chlorides, Pyridine, 25°C | N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives | semanticscholar.orgresearchgate.net |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-methoxyphenyl)ethan-1-amine, Ethanol, reflux | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.com |

| 3-Acetamidocoumarin | 50% HCl, Ethanol, 100°C | 3-Aminocoumarin | nih.gov |

Molecular Mechanisms and in Vitro Biological Activity Investigations

Elucidation of Cellular and Molecular Targets

The diverse biological effects of coumarin-based compounds stem from their interactions with various cellular and molecular targets. Research into analogues provides a framework for understanding the potential mechanisms of N-(8-methoxy-2-oxochromen-3-yl)acetamide.

The core structure of this compound, a substituted chromen-2-one (coumarin), is a recurring motif in a multitude of enzyme inhibitors. The nature and position of its substituents, the 8-methoxy group and the 3-acetamido group, are expected to play a crucial role in its binding affinity and selectivity towards various enzymes.

DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) are critical enzymes in cellular signaling pathways, particularly those involved in DNA repair and cell growth. The chromen-4-one scaffold, a close structural relative of the coumarin (B35378) core, has been identified as a promising template for the development of inhibitors for these kinases. nih.govmdpi.comnih.govmonash.eduresearchgate.netcancer.govselleckchem.com For instance, certain 2-morpholino-4H-chromen-4-one derivatives have demonstrated potent inhibitory activity against DNA-PK. nih.govresearchgate.netselleckchem.com The selectivity of these inhibitors can be modulated by substitutions on the chromone (B188151) ring, with some analogues showing significantly greater potency for DNA-PK over PI3K. nih.govmonash.edu While direct evidence for this compound is not available, the established activity of related chromone structures suggests that it could potentially interact with the ATP-binding sites of these kinases. The specific substitutions at the 3 and 8 positions would be critical in determining its inhibitory potential and selectivity.

Table 1: Inhibitory Activity of Selected Chromone Analogues against DNA-PK and PI3K

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| Wortmannin | DNA-PK | 0.016-0.12 | Non-selective |

| PI3K | 0.003 | ||

| NU7441 | DNA-PK | 0.014 | Selective for DNA-PK |

| PI3K | 5 | ||

| Compound 20k | DNA-PK | 0.034 | 170-fold selective for DNA-PK |

| PI3K | >5.8 |

Note: This table presents data for related chromone analogues to provide context for potential activity, as direct data for this compound is not available in the cited sources.

The coumarin nucleus is a well-established scaffold in the design of antibacterial agents. pjps.pknih.govresearchgate.netjmchemsci.comresearchgate.net Some natural coumarins, such as novobiocin (B609625) and clorobiocin, are known inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net The mechanism of these aminocoumarin antibiotics involves binding to the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity. researchgate.net Synthetic coumarin derivatives have also been explored for their antibacterial properties, with some demonstrating activity against a range of Gram-positive and Gram-negative bacteria. pjps.pk

Dihydrofolate reductase (DHFR) is another crucial enzyme in bacteria, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. nih.govnih.gov While many known DHFR inhibitors are based on other heterocyclic systems, the broad biological activity of coumarins suggests that they could potentially interact with this enzyme as well. The 3-acetamido and 8-methoxy substituents on this compound would likely influence its interaction with the active sites of these bacterial enzymes. For instance, structure-activity relationship studies on aminocoumarin-type gyrase inhibitors have shown that substitutions on the coumarin ring are critical for activity. researchgate.net

Table 2: Antibacterial Activity of Selected Coumarin Analogues

| Compound Class | Target Enzyme/Organism | Activity |

| Aminocoumarins (e.g., Novobiocin) | DNA Gyrase | Potent Inhibition |

| 3-Substituted Coumarins | Various Bacteria | Potential Antibacterial Activity |

| Coumarin-based α-aminophosphonates | Various Bacteria | Potential Antimicrobial Drug Candidates |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders. nih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua A number of coumarin derivatives have been investigated as tyrosinase inhibitors. nih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua The inhibitory potency of these compounds is highly dependent on the substitution pattern on the coumarin ring. For example, 3-aryl and 3-heteroarylcoumarins have shown significant tyrosinase inhibitory activity, with some compounds being much more potent than the reference inhibitor, kojic acid. researchgate.netresearchgate.net The presence of hydroxyl and methoxy (B1213986) groups can also influence the activity. While specific data for this compound is lacking, the presence of the 8-methoxy group and the 3-acetamido substituent suggests that it could potentially interact with the active site of tyrosinase. Kinetic studies on related compounds have revealed different modes of inhibition, including competitive and uncompetitive inhibition. researchgate.net

Table 3: Tyrosinase Inhibitory Activity of Selected Coumarin Analogues

| Compound Class | IC50 (µM) | Mode of Inhibition |

| 3-Arylcoumarins | 0.19 - 1.05 | Competitive |

| 3-Heteroarylcoumarins | 0.15 - 0.38 | Competitive/Uncompetitive |

| Geranyloxycoumarins | 0.67 - 1.05 | Not specified |

Note: This table illustrates the tyrosinase inhibitory potential of different classes of coumarin derivatives. Specific data for this compound is not available in the cited literature.

Table 4: Cholinesterase Inhibitory Activity of Selected Compound Classes

| Compound Class | Target Enzyme | General Activity |

| Coumarin Derivatives | AChE, BChE | Variable, substituent-dependent |

| Aryl-phthalimide Derivatives | BChE > AChE | Good inhibition of both enzymes |

| Adamantyl-based Derivatives | AChE | Moderate, substituent-dependent |

Note: This table provides a broad overview of cholinesterase inhibition by different compound classes. Specific data for this compound is not available.

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.govmdpi.com The inhibition of SIRT2 has shown neuroprotective effects in various models. nih.gov Research has identified that certain scaffolds, including those based on 3-(N-arylsulfamoyl)benzamides, can act as SIRT2 inhibitors. nih.gov While direct studies on this compound as a SIRT2 inhibitor are not available, the structural diversity of known SIRT2 inhibitors suggests that various heterocyclic compounds could potentially interact with this enzyme. The specific structural features of this compound would need to be evaluated to determine its potential for SIRT2 inhibition.

Table 5: Classes of Reported SIRT2 Inhibitors

| Compound Scaffold | Key Features |

| 3-(N-Arylsulfamoyl)benzamides | Neuroprotective effects in Huntington's disease models |

| 3-Aminobenzyloxy nicotinamides | Potent and selective constrained SIRT2 inhibitors |

| Peptide-based inhibitors | Inhibit SIRT2-mediated deacetylation and demyristoylation in cells |

Note: This table highlights scaffolds of known SIRT2 inhibitors. The potential of this compound as a SIRT2 inhibitor has not been reported in the provided sources.

Enzyme Inhibition Studies and Biochemical Pathway Modulation

In Vitro Biological Efficacy and Mechanistic Insights

Despite the broad investigation of coumarin derivatives for their therapeutic potential, including antimicrobial properties, specific data on the activity of this compound against pathogenic bacteria, fungi, or malarial parasites could not be located in the available literature. Methodologies to determine such activity typically involve assessing the minimum inhibitory concentration (MIC) required to prevent microbial growth. mdpi.comresearchgate.netjmchemsci.com

The evaluation of novel chemical entities for their ability to inhibit the growth of cancer cells is a cornerstone of oncological research. Such antiproliferative activity is commonly assessed in vitro against a panel of human cancer cell lines using assays like the MTT or SRB assay to determine the concentration required to inhibit cell growth by 50% (IC50). science.govnih.gov

However, based on a comprehensive review of available scientific literature, no studies have been published that report on the antiproliferative or antitumor efficacy of this compound in any human cancer cell lines. Therefore, no data on its potential cytotoxic or cytostatic effects are available.

Antiproliferative and Antitumor Efficacy in Human Cancer Cell Lines

In Vitro Cytotoxicity Evaluation in Related Coumarin and Acetamide (B32628) Derivatives

While no data is available for this compound, studies on other coumarin-based compounds have shown significant cytotoxic effects against various human tumor cell lines. For instance, a novel series of 8-methoxycoumarin-3-carboxamides was evaluated for antiproliferative activity against the HepG2 liver cancer cell line. One compound in this series demonstrated potent activity with an IC50 value of 0.9 µM, which was more effective than the anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM), while showing minimal impact on normal cells.

Other research on different heterocyclic compounds has also demonstrated cytotoxicity across a panel of cancer cell lines. For example, a novel benzimidazole (B57391) derivative showed potent cytotoxic action against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. Similarly, various phthalimide (B116566) derivatives incorporating a 1,3-thiazole moiety have shown strong cytotoxic activity against cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma).

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds

| Compound Class | Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 8-methoxycoumarin-3-carboxamide analog | HepG2 | 0.9 µM | |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM | |

| 1,3-Thiazole incorporated phthalimide derivate (5b) | MCF-7 | 0.2 µM |

Impact on Cell Cycle Progression and Induction of Apoptosis in Cancer Models by Related Compounds

Specific studies on the effect of this compound on cell cycle and apoptosis are not available. However, related coumarin derivatives have been shown to influence these processes. Flow cytometric analysis of an 8-methoxycoumarin-3-carboxamide derivative revealed that it induces cell cycle arrest at the G1/S and G2/M phases and triggers apoptosis in HepG2 cells. This apoptotic induction was further supported by Annexin V-FITC/PI screening and was found to involve the activation of caspase-3/7 proteins.

In a separate study, the anti-inflammatory compound N-(2-hydroxyphenyl) acetamide (NA-2) was found to arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells. It also induced apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. Research on a glutathione (B108866) reductase inhibitor, 2-AAPA, demonstrated that it could inhibit the growth of esophageal cancer cells by arresting the cell cycle in the G2/M phase, an effect linked to the downregulation of Cdc-25c and upregulation of phosphorylated Cdc-2. The induction of apoptosis is a common mechanism for many cytotoxic compounds, often triggered through either intrinsic or extrinsic pathways in response to cellular damage.

Antioxidant Activity and Scavenging of Reactive Oxygen Species in Acetamide Derivatives

There is no specific information regarding the antioxidant activity of this compound. However, studies on other acetamide derivatives have reported antioxidant properties. The in vitro antioxidant activity of a series of novel acetamide compounds was evaluated by their ability to scavenge the ABTS radical cation (ABTS•+). This method compares the scavenging capacity of the test compounds to a standard antioxidant, Trolox. The study also estimated the production of Reactive Oxygen Species (ROS) in macrophage cell lines to assess antioxidant effects at a cellular level. The inhibition of ROS and nitric oxide (NO) production in stimulated macrophages by one of the tested acetamide derivatives suggested that its mechanism could be due to free radical scavenger properties.

Anti-inflammatory Properties and Immunomodulatory Effects of Related Compounds

While the anti-inflammatory and immunomodulatory effects of this compound have not been documented, research on other acetamide and coumarin-based molecules indicates potential in this area. Some acetamide derivatives have been tested for in vitro anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated J774.A1 macrophages. Overproduction of NO is a key feature of the inflammatory process.

Furthermore, a different coumarin derivative, N-(coumarin-3-yl)cinnamamide, demonstrated immunomodulatory effects in a model of severe malaria. This compound was shown to decrease brain and lung inflammation by reducing the accumulation of microglia and immune cells that produce pro-inflammatory cytokines like TNF and IFN-γ, while enhancing the production of the anti-inflammatory cytokine IL-10.

Effects on Melanogenesis in Cellular Models by Related Compounds

No studies were identified that investigated the effect of this compound on melanogenesis. However, research on compounds extracted from Coix seeds has identified molecules with related structures that exhibit anti-melanin formation properties. Specifically, coixol (B1215178) (6-methoxybenzoxazolinone) was found to have a more potent inhibitory effect on melanin formation than the positive control, arbutin, without impacting cell viability.

Structure Activity Relationship Sar Studies of N 8 Methoxy 2 Oxochromen 3 Yl Acetamide and Its Analogues

Influence of the 8-Methoxy Substituent on Biological Activity and Ligand Binding Affinity

The substitution pattern on the benzenoid ring of the coumarin (B35378) nucleus significantly influences the molecule's physicochemical properties and its interaction with biological targets. The methoxy (B1213986) group at the C-8 position is a critical determinant of activity. In a series of novel 8-methoxycoumarin-3-carboxamides designed as potential anticancer agents, the presence of the 8-methoxy group was integral to their cytotoxic effects against liver cancer cells. mdpi.com

The position of methoxy groups is known to be beneficial for various biological activities. For instance, in furanocoumarins, methoxy groups at C-8 and C-5 have been found to be advantageous for antifungal activity. The electronic properties of the 8-methoxy group can modulate the electron density of the entire coumarin ring system, thereby affecting its ability to form interactions, such as hydrogen bonds or π-π stacking, with receptor binding sites. This modulation is crucial for the affinity and subsequent biological response. Studies on various coumarin derivatives have consistently shown that substitutions at the C-8 position can enhance activities ranging from antimicrobial to anticancer. researchgate.net The specific placement at C-8, as opposed to other positions, can lead to a distinct pharmacological profile, suggesting that this substituent plays a key role in orienting the molecule within a specific binding pocket.

Role of the N-Acetamide Moiety and Variations in its Substituents

The 3-amidocoumarin scaffold is a widely studied class of compounds with diverse biological activities. researchgate.net The N-acetamide group at the C-3 position is not merely a passive linker but an active participant in molecular recognition and biological action. The nature of the substituent on the amide nitrogen is a primary driver of potency and selectivity.

In a study exploring 8-methoxycoumarin-3-carboxamides for anticancer activity, variations on the amide group were shown to dramatically alter cytotoxicity. For example, the parent compound, 8-methoxycoumarin-3-carboxamide, displayed moderate antiproliferative activity against HepG2 liver cancer cells with an IC50 of 17 µM. nih.gov Introducing an acetyl group to this amide (forming N-(acetyl)8-methoxycoumarin-3-carboxamide) significantly improved the cytotoxic activity, lowering the IC50 to 2.3 µM. nih.gov This highlights the importance of the N-substituent in enhancing potency.

Further SAR studies on a broader class of 3-amidocoumarins revealed that the nature of the substituent on the amido phenyl ring significantly influenced antibiofilm activity. researchgate.net Electron-donating groups, such as hydroxyl and amino groups, on the benzamido moiety were found to enhance activity, whereas electron-withdrawing groups like chloro and nitro groups led to a decrease in biofilm inhibition. researchgate.net This indicates that the electronic properties of the N-amide substituent are critical. For instance, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues showed potent cytotoxicity, with a derivative bearing a 3-bromo-4-hydroxyphenyl group exhibiting an IC50 of 0.75 µM against Hep-G2 cells, a value more potent than the reference drug staurosporine (B1682477). mdpi.com

These findings underscore that the N-acetamide moiety is a key site for modification, where changes in steric bulk, electronic properties, and hydrogen bonding capacity can be fine-tuned to optimize biological activity.

Table 1: Cytotoxic Activity of 8-Methoxycoumarin-3-Carboxamide Analogues against HepG2 Cells

Impact of Chromene Core Modifications and Positional Isomerism on Pharmacological Profiles

Modifications to the fundamental chromene (benzopyran-2-one) ring system, including positional isomerism of substituents and fusion of additional heterocyclic rings, are established strategies for altering the pharmacological profiles of coumarin derivatives.

The specific placement of substituents on the coumarin scaffold is a critical factor determining biological efficacy. While direct SAR studies comparing N-(8-methoxy-2-oxochromen-3-yl)acetamide with its precise 7-methoxy positional isomer are not extensively detailed in the available literature, the broader principles of coumarin chemistry emphasize the importance of substituent location. For example, studies on 7-hydroxy-4-methylcoumarin derivatives show that introducing amide or carbamate (B1207046) substitutions at the C-8 position can significantly modulate activity and selectivity as monoamine oxidase (MAO) inhibitors. researchgate.net This demonstrates that the interplay between substituents at neighboring positions (e.g., C-7 and C-8) is crucial. The bioactivity of coumarins is highly dependent on the substitution pattern, with positions 3, 4, 7, and 8 being the most described as influencing pathological processes. The differential effects of 7-methoxy versus 8-methoxy substitution would arise from altered electronic distribution, steric hindrance, and the potential for intramolecular hydrogen bonding, all of which affect how the molecule binds to its target.

Fusing additional heterocyclic rings to the coumarin core can expand the chemical space and introduce new interaction points, leading to novel or enhanced biological activities.

Thiazole (B1198619) Derivatives: The thiazole ring, a common pharmacophore in many FDA-approved drugs, has been fused with coumarins to create potent bioactive molecules. chemmethod.com Coumarin-thiazole hybrids have demonstrated significant antimicrobial and anticancer activities. chemmethod.comqu.edu.qa The thiazole moiety can act as a hydrogen bond acceptor and a bioisosteric replacement for other groups, enhancing binding affinity to various enzymes and receptors. nih.gov SAR studies on coumarylthiazole-substituted acetamide (B32628) derivatives have identified potent acetylcholinesterase (AChE) inhibitors, indicating that the fusion of these two heterocyclic systems can generate compounds with specific neurological activity. mdpi.com

Furochromone Derivatives: Furochromones, such as the naturally occurring khellin (B1673630) and visnagin, are compounds where a furan (B31954) ring is fused to the chromone (B188151) core. These compounds are known for a myriad of biological activities, including anti-inflammatory, analgesic, and phototherapeutic properties. The rigid, planar structure of the fused ring system and the presence of additional oxygen heteroatoms can facilitate strong interactions with biological targets. Synthetic modifications of the furochromone scaffold have led to the development of derivatives with enhanced potency and novel mechanisms of action. rsc.org

While specific examples linking phenoxy or cyclopropyl (B3062369) groups directly to the N-acetamide moiety of this compound are sparse, the principle of using extended linkers in coumarin-3-carboxamides is a known strategy to probe larger binding pockets and improve activity. nih.gov Introducing flexible or rigid linkers can alter the molecule's conformation and allow it to access regions of a target protein that the core scaffold cannot. For instance, in the development of Factor XIIa inhibitors, extensive SAR studies around the 3-carboxamide coumarin scaffold explored various substituents on the amide nitrogen, demonstrating that the nature and length of these groups are critical for potency and selectivity. chemmethod.comqu.edu.qa An extended linkage, such as a phenoxy group, could introduce additional π-stacking interactions, while a cyclopropyl moiety could provide a rigid, lipophilic element to improve binding or membrane permeability. The general SAR for coumarin-3-carboxamides indicates that the group attached to the amide is a key determinant of activity, and extending this group with moieties like phenoxy or cyclopropyl groups represents a rational approach to modulating the pharmacological profile. nih.gov

Identification of Key Pharmacophoric Features for Potency and Selectivity

Based on the analysis of this compound and its analogues, several key pharmacophoric features emerge as essential for potency and selectivity.

The Coumarin Lactone: The planar, bicyclic coumarin ring system serves as the core scaffold. The lactone carbonyl group is a crucial hydrogen bond acceptor, anchoring the molecule in the binding sites of various enzymes and receptors.

The C3-Amide Linker: The amide group at the 3-position provides a critical vector for substitution and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). The relative orientation of this group is vital for establishing key interactions with target proteins. researchgate.net

The 8-Methoxy Group: This group acts as a key modulator of electronic properties and can be involved in specific hydrophobic or hydrogen-bonding interactions within the active site. Its position at C-8 provides a distinct substitution pattern that influences selectivity compared to isomers. mdpi.comnih.gov

Substituents on the N-Amide: The nature of the group attached to the amide nitrogen is a primary determinant of potency. Aromatic or heteroaromatic rings with specific electronic features (e.g., electron-donating groups or halogens at specific positions) can significantly enhance binding affinity and biological activity. mdpi.comresearchgate.net

A general pharmacophore model for this class of compounds would include a planar aromatic feature (the coumarin ring), a hydrogen bond acceptor (lactone carbonyl), a hydrogen bond donor/acceptor pair (the amide linker), and a variable hydrophobic/aromatic region corresponding to the N-substituent. Fine-tuning the electronic and steric properties of these features is the basis for achieving high potency and selectivity for specific biological targets.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of ligands to the active site of a protein, providing crucial information about the intermolecular interactions that stabilize the complex.

For derivatives of 8-methoxycoumarin (B1348513), molecular docking studies have been pivotal in elucidating their binding modes with various biological targets. For instance, in the development of novel anticancer agents, docking simulations of 8-methoxycoumarin-3-carboxamide analogues have been performed to understand their interaction with β-tubulin. nih.gov These studies revealed that the 3-hydroxyphenyl-acetamide moiety of one potent compound is capable of forming four hydrogen bonds with amino acid residues within the colchicine (B1669291) binding site of tubulin. nih.gov The stability of the ligand-protein complex was further enhanced by a network of hydrophobic interactions. nih.gov

Similarly, molecular docking of other 3-substituted 8-methoxycoumarin derivatives against targets implicated in breast cancer, such as β-tubulin polymerization, sulfatase, and aromatase enzymes, has helped identify key binding interactions. mdpi.com These computational analyses provide a structural basis for the observed biological activity and guide the rational design of new derivatives with improved potency. The types of interactions frequently observed for coumarin (B35378) derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. ovid.com

Table 1: Predicted Interactions of an 8-Methoxycoumarin-3-Carboxamide Derivative with β-Tubulin nih.gov

| Interacting Residue | Interaction Type |

| Thr179 | Hydrogen Bond |

| Tyr202 | Hydrogen Bond |

| Gln247 | Hydrogen Bond |

| Asp251 | Hydrogen Bond |

| Val181 | Hydrophobic |

| Leu242 | Hydrophobic |

| Met259 | Hydrophobic |

| Phe268 | Hydrophobic |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For coumarin-based scaffolds, virtual screening has been employed to identify potential inhibitors for a variety of targets.

While specific virtual screening studies focusing solely on N-(8-methoxy-2-oxochromen-3-yl)acetamide are not extensively documented, the broader class of coumarin derivatives has been subjected to such analyses against targets like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase for the potential treatment of Alzheimer's disease. nih.gov In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the resulting poses are scored based on their predicted binding affinity. The top-scoring compounds are then selected for further experimental validation. This approach has been successful in identifying novel coumarin-based inhibitors for various diseases. researchgate.netnih.govchemrxiv.org

Conformational Analysis and Dynamic Behavior Simulations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the changes in this arrangement. For flexible molecules, understanding the preferred conformations is crucial for predicting their interaction with biological targets. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a ligand and its complex with a protein over time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties Relevant to Drug-Likeness

The assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the drug discovery process. In silico models are widely used to predict these properties at an early stage, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For various classes of coumarin derivatives, in silico ADME predictions are routinely performed. pcbiochemres.comchimicatechnoacta.ru These predictions typically involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are then used to evaluate the compound's compliance with established rules for drug-likeness, such as Lipinski's Rule of Five.

Table 2: Predicted ADME Properties for a Representative Set of Coumarin Derivatives pcbiochemres.comchimicatechnoacta.ru

| Property | Predicted Value Range | Importance |

| Molecular Weight ( g/mol ) | 250 - 500 | Affects absorption and distribution |

| LogP | 1 - 4 | Influences solubility and permeability |

| Hydrogen Bond Donors | 0 - 3 | Affects membrane permeability |

| Hydrogen Bond Acceptors | 2 - 7 | Affects membrane permeability |

| Topological Polar Surface Area (Ų) | 60 - 120 | Correlates with oral bioavailability |

Homology Modeling for Elucidation of Target Protein Structures

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). numberanalytics.com This technique is particularly useful when the crystal structure of the target protein is not available, which is often the case for novel drug targets. numberanalytics.com

In the context of drug discovery involving coumarin derivatives, if the structure of a specific target protein is unknown, homology modeling can be employed to build a reliable 3D model. numberanalytics.com This model can then be used for subsequent molecular docking and virtual screening studies to identify and optimize potential inhibitors. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template protein. For sequences with high similarity, the resulting models can be of sufficient quality to guide rational drug design efforts. numberanalytics.com

Future Research Perspectives and Methodological Advancements

Development of Innovative Synthetic Strategies for Broad Chemical Space Exploration and Compound Diversification

The exploration of the chemical space surrounding N-(8-methoxy-2-oxochromen-3-yl)acetamide is fundamental to identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on developing innovative and efficient synthetic methodologies to generate a diverse library of analogues.

Conventional synthesis of 3-acetamidocoumarins often involves the reaction of substituted salicylaldehydes with N-acetylglycine. mdpi.com However, advancing beyond these traditional methods is necessary. Modern synthetic strategies offer avenues for greater structural diversity and complexity. nih.gov Techniques such as solid-phase synthesis, microwave-assisted organic synthesis (MAOS), and the use of ionic liquids can accelerate the generation of derivatives. researchgate.net For instance, one-pot, multi-component reactions represent a highly efficient approach to constructing complex molecular architectures from simple precursors in a single step. mdpi.com

Furthermore, late-stage functionalization techniques could be employed to modify the core this compound scaffold. This approach allows for the introduction of various functional groups at different positions on the coumarin (B35378) ring or the acetamide (B32628) side chain, enabling a systematic exploration of structure-activity relationships (SAR). The goal is to create a comprehensive library of compounds that can be screened for a wide range of biological activities. researchgate.net

Table 1: Comparison of Synthetic Strategies for Coumarin Derivatives

| Strategy | Description | Advantages | Potential Application for this compound Diversification |

|---|---|---|---|

| Pechmann Condensation | Reaction of a phenol (B47542) with a β-keto ester under acidic conditions. researchgate.net | Simple, widely used for basic coumarin synthesis. | Synthesis of the core 8-methoxy-coumarin scaffold. |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride. mdpi.com | Useful for synthesizing 3-substituted coumarins. | Introduction of diverse substituents at the 3-position. |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene (B1212753) compound. mdpi.comresearchgate.net | High yields, mild reaction conditions. | Efficient synthesis of 3-acyl or 3-carboxy coumarin precursors. |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. researchgate.net | Reduced reaction times, increased yields, cleaner reactions. | Rapid generation of a library of derivatives. |

| Multi-Component Reactions | Three or more reactants combine in a single step to form the product. mdpi.com | High atom economy, operational simplicity, rapid access to complexity. | Creation of highly functionalized and diverse analogues. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Access to analogues not available through traditional synthesis, exploration of SAR. | Modification of the core scaffold to fine-tune biological activity. |

Implementation of Advanced In Vitro Screening Platforms for Comprehensive Biological Profiling and Target Validation

To fully understand the biological potential of this compound and its derivatives, comprehensive biological profiling using advanced in vitro screening platforms is essential. High-throughput screening (HTS) and high-content screening (HCS) technologies enable the rapid evaluation of large compound libraries against a multitude of biological targets. mdpi.com

Future research should involve screening this compound and its analogues against diverse panels of cell lines, including various cancer cell lines, to identify potential antiproliferative activity. rsc.orgnih.govresearchgate.net Furthermore, screening against a broad range of enzymes and receptors, such as kinases, proteases, cholinesterases, and G-protein coupled receptors, could uncover novel mechanisms of action. nih.govmdpi.comnih.gov

Phenotypic screening, which assesses the effects of compounds on cell morphology, function, or behavior without a preconceived target, can be a powerful tool for discovering novel therapeutic applications. This can be followed by target deconvolution methods to identify the specific molecular targets responsible for the observed phenotypic changes.

Integration of Multi-Omics Data to Unravel Deeper Mechanistic Understandings

To gain a deeper insight into the molecular mechanisms underlying the biological activities of this compound, an integrated multi-omics approach is recommended. This involves the combined analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound. nih.gov

For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns, highlighting the signaling pathways modulated by the compound. researchgate.net Proteomics can identify alterations in protein expression and post-translational modifications, while metabolomics can uncover changes in metabolic pathways. nih.gov

By integrating these different layers of biological information, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its activity, and generate new hypotheses for further investigation. youtube.com This systems-level understanding is crucial for optimizing the compound's therapeutic potential and for the rational design of next-generation derivatives.

Rational Design and Optimization of this compound Derivatives based on Integrated SAR and Computational Insights

The rational design and optimization of this compound derivatives can be significantly accelerated by integrating structure-activity relationship (SAR) studies with computational modeling. researchgate.nettu-dortmund.de Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the coumarin derivatives with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of novel, untested compounds, thereby guiding the synthetic efforts towards more potent analogues. tu-dortmund.de

Molecular docking simulations can be employed to predict the binding mode of this compound and its derivatives to specific protein targets. nih.govnih.govdoaj.org This provides valuable information about the key interactions between the compound and the target, which can be used to design modifications that enhance binding affinity and selectivity. Pharmacophore modeling can identify the essential structural features required for biological activity, which can then be used to search virtual libraries for new compounds with similar properties. nih.gov

Table 2: Computational Approaches for Rational Drug Design

| Computational Method | Description | Application in Optimizing this compound |

|---|---|---|

| QSAR | Correlates chemical structure with biological activity using statistical models. tu-dortmund.denih.gov | Predict the activity of new derivatives and guide the selection of substituents. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov | Elucidate binding modes and identify key interactions to enhance affinity. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. nih.gov | Design novel scaffolds that retain key binding features. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. nih.gov | Assess the stability of the compound-target complex and understand dynamic interactions. |

Exploration of Synergistic Effects with Established Research Agents in Combination Studies

Investigating the potential synergistic effects of this compound in combination with established research agents could reveal novel therapeutic strategies. researchgate.net The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has shown promise in developing compounds with enhanced efficacy and reduced toxicity. rsc.orgnih.gov

Combination studies, where this compound is co-administered with other agents, could uncover synergistic or additive effects. For example, in the context of cancer research, combining this compound with known chemotherapeutic agents could potentially overcome drug resistance or reduce the required doses, thereby minimizing side effects. Identifying these synergistic interactions is a key step towards developing more effective combination therapies for various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(8-methoxy-2-oxochromen-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions. For chromene derivatives, cyclization of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate) under acidic conditions forms the coumarin core. Subsequent functionalization at the 3-position with acetamide groups via nucleophilic substitution or coupling reactions (e.g., using acetic anhydride or acetamide derivatives) is critical.

- Key Variables : Solvent choice (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., H₂SO₄ for cyclization). Yields range from 40–75%, with purity confirmed via HPLC (>95%) .

Q. How is the structural identity of This compound validated?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), carbonyl (δ ~165–175 ppm), and chromene ring protons.

- Mass Spectrometry : Molecular ion peak matching the calculated mass (e.g., C₁₂H₁₁NO₄: theoretical 233.21 g/mol).

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and confirms acetamide orientation .

Q. What preliminary biological screening assays are applicable to this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).

- Anti-inflammatory : COX-2 inhibition via ELISA.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Findings : Related coumarin-acetamide hybrids show IC₅₀ values of 10–50 µM in cancer models .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Analysis Framework :

Solubility/Permeability : Use logP calculations (e.g., ~2.1 for similar compounds) and Caco-2 assays to assess bioavailability limitations.

Metabolic Stability : Liver microsome studies (e.g., rat/human) identify rapid degradation pathways.

Dose Optimization : Adjust formulations (e.g., PEGylation) to enhance pharmacokinetics .

Q. What strategies optimize regioselectivity during functionalization of the coumarin core?

- Approaches :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns.

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., 30 minutes at 120°C vs. 6 hours conventional heating).

- Case Study : Substitution at the 3-position achieved 85% regioselectivity using Pd-catalyzed coupling .

Q. How do electronic effects of substituents (e.g., methoxy vs. halogens) influence biological activity?

- Data Comparison :

| Substituent | LogP | COX-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 8-OCH₃ | 2.1 | 15.2 | 22.4 |

| 8-Cl | 2.8 | 8.7 | 12.9 |

- Trends : Electron-withdrawing groups (Cl) enhance target binding but reduce solubility .

Q. What computational methods predict binding modes with biological targets?

- Protocols :

Molecular Docking : AutoDock Vina with COX-2 (PDB: 5KIR) or kinase targets.

MD Simulations : GROMACS for stability analysis (20 ns trajectories).

- Insights : Methoxy groups stabilize hydrophobic interactions; acetamide forms hydrogen bonds with catalytic residues .

Methodological Challenges & Solutions

Q. How to resolve low yields in large-scale acetamide coupling reactions?

- Troubleshooting :

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield ↑30%).

- Purification : Flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water).

- Case Study : Scaling from 1 mmol to 100 mmol retained 70% yield via flow chemistry .

Q. What techniques validate target engagement in complex biological systems?

- Tools :

- SPR Spectroscopy : Measure binding kinetics (ka/kd) with immobilized proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of targets (e.g., PARP-1) in cell lysates.

- Data Interpretation : Shift in melting temperature (ΔTm ≥ 2°C) indicates strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.